Synthetic Utility: Exclusive Reduction Precursor for 2-Methyl-5-thiazole-ethanol in Hypolipidemic Agent Synthesis
Ethyl 2-(2-methylthiazol-5-yl)acetate is explicitly used as the starting material for reduction to 2-methyl-5-thiazole-ethanol, a precursor to hypolipidemic 5-thiazole alkanols, as disclosed in US Patent 4,073,919. In contrast, the 4-acetate regioisomer (CAS 37128-24-8) is not cited in any analogous synthetic pathway [1]. This establishes a documented, application-specific use case that the 5-acetate regioisomer uniquely fulfills.
| Evidence Dimension | Documented use as a specific synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly named as starting material for reduction to 2-methyl-5-thiazole-ethanol; used in hypolipidemic agent synthesis |
| Comparator Or Baseline | Ethyl 2-(2-methylthiazol-4-yl)acetate (CAS 37128-24-8): No documented use in this pathway |
| Quantified Difference | Qualitative: documented pathway vs. no documented pathway |
| Conditions | Patent literature survey (US 4,073,919 and related filings) |
Why This Matters
For procurement in medicinal chemistry programs targeting hypolipidemic agents, only the 5-acetate regioisomer has documented synthetic precedent, reducing development risk.
- [1] US Patent 4,073,919, Hypolipemiant compositions and methods, Example 1: reduction of ethyl 2-methyl-5-thiazoleacetate with lithium aluminum hydride to 2-methyl-5-thiazole-ethanol. View Source
